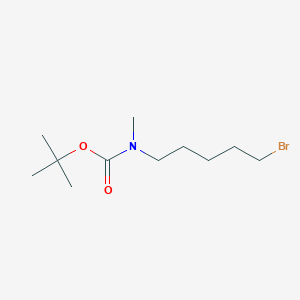

![molecular formula C11H22N2O4 B6236674 N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide CAS No. 202980-96-9](/img/structure/B6236674.png)

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O4 . It has a molecular weight of 246.31 . The IUPAC name for this compound is di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate .

Molecular Structure Analysis

The InChI code for N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is 1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

While specific chemical reactions involving N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide are not available in the search results, it’s worth noting that compounds with tert-butoxycarbonyl (BOC) groups are often used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a white to yellow solid . It has a melting point range of 53-58 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide has a number of scientific research applications. It is widely used as a reagent in organic synthesis and is often used to synthesize compounds such as amines, amides, and carboxylic acids. This compound is also used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. Additionally, this compound has been found to be useful in the synthesis of heterocyclic compounds and other complex organic molecules.

Wirkmechanismus

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The mode of action of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction protects the amine group during subsequent reactions, preventing it from reacting with other functional groups. The Boc group can be removed later under acidic conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide. For instance, the pH of the environment could affect the addition and removal of the Boc group . Additionally, temperature and solvent conditions could influence the compound’s reactivity and stability .

Vorteile Und Einschränkungen Für Laborexperimente

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its relatively low toxicity, which makes it safe to use in laboratory experiments. Additionally, this compound is relatively inexpensive, making it an attractive reagent for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction of this compound with other compounds is exothermic, so it is important to keep the reaction temperature under control. Additionally, this compound is sensitive to light and air, so it is important to store it in a dark, airtight container.

Zukünftige Richtungen

There are a number of potential future directions for research into the use of N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide. One potential area of research is to further investigate the biochemical and physiological effects of this compound. Additionally, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications. Additionally, research into the synthesis of novel compounds using this compound could lead to the development of new drugs and other therapeutic agents. Finally, further research into the advantages and limitations of using this compound in laboratory experiments could lead to improved methods for synthesizing compounds.

Synthesemethoden

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is synthesized through a multi-step process involving the reaction of tert-butyl bromide with formaldehyde and then with hydrazine. The reaction of tert-butyl bromide with formaldehyde produces tert-butyl formate, which is then reacted with hydrazine to produce this compound. This process is generally carried out in anhydrous conditions at a temperature of 0-5°C. It is important to note that the reaction of hydrazine with tert-butyl formate is exothermic, so it is necessary to keep the reaction temperature under control.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBDCZHGBRYMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/no-structure.png)